methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Overview
Description
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound that belongs to the class of glycidic acid esters. This compound is notable for its chiral centers and its role as an intermediate in the synthesis of various pharmaceuticals, including coronary vasodilators like diltiazem hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the use of an emulsion bioreactor containing lipase from Serratia marcescens. The process begins with a racemic mixture of the corresponding glycidic acid methyl ester, which undergoes asymmetric hydrolysis to yield the desired enantiomer . The reaction conditions include:
Substrate Concentration: The reaction rate is first-order with respect to the substrate concentration.
Stirring Speed: The rate of reaction is influenced by the stirring speed.
Phase Ratio: The ratio of the aqueous phase containing lipase to the toluene phase containing the substrate is crucial.
Surfactant Addition: Phase separation after the enzymatic reaction is achieved by adding a surfactant, resulting in crystalline product with high chemical and optical purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of an emulsion bioreactor allows for efficient phase separation and recovery of the product. The addition of surfactants aids in the demulsification process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Diols: Formed through the opening of the epoxide ring.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and its role in biochemical pathways.
Medicine: An important intermediate in the production of diltiazem hydrochloride, a coronary vasodilator.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes, such as lipases, which catalyze the hydrolysis of the ester bond. The molecular targets include the active sites of these enzymes, where the compound undergoes transformation through nucleophilic attack, leading to the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester
- Methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate
Uniqueness
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific chiral centers and its role as a key intermediate in the synthesis of diltiazem hydrochloride. Its ability to undergo various chemical reactions and its high optical purity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUMGUZDAWOGA-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232949 | |
Record name | Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105560-93-8, 84056-02-0 | |
Record name | Methyl (2R,3S)-3-(4-methoxyphenyl)-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105560-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084056020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (2R,3S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105560938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2R,3S-(-)-3-(4-methoxyphenyl)oxiranecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2,3-EPOXY-3-(4-METHOXYPHENYL)PROPIONATE, (2R,3S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8MQ7L5PJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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